

An In-depth Technical Guide to the ATP-Competitive Binding of PF-00956980

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Compound of Interest

Compound Name: PF-00956980

Cat. No.: B610060

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Introduction

PF-00956980 is a synthetic organic compound that functions as a reversible, ATP-competitive, pan-Janus kinase (JAK) inhibitor.[1] It has been identified as a valuable tool for in vitro research, particularly in the study of inflammatory diseases of the lungs and skin.[2] This technical guide provides a comprehensive overview of the ATP-competitive binding of **PF-00956980**, its effects on the JAK-STAT signaling pathway, and detailed protocols for its characterization.

Quantitative Analysis of Kinase Inhibition

PF-00956980 demonstrates inhibitory activity across multiple members of the JAK family. The half-maximal inhibitory concentrations (IC₅₀) have been determined against JAK1, JAK2, and JAK3, highlighting its pan-JAK inhibitory profile.

Target Kinase	IC ₅₀ (μM)
JAK1	2.2
JAK2	23.1
JAK3	59.9
Data sourced from MedChemExpress.[2]	

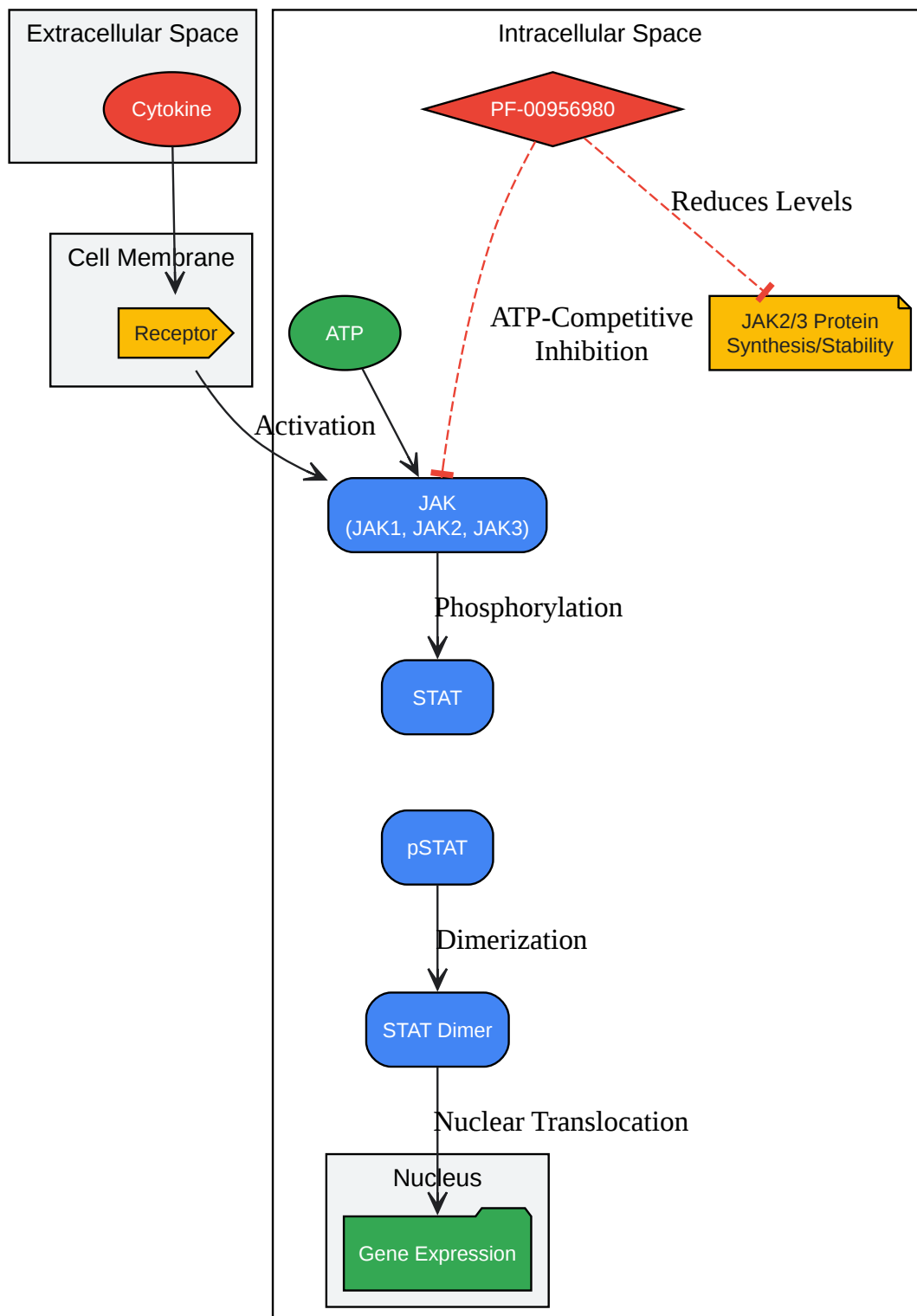
Mechanism of Action: A Dual Role

PF-00956980 exhibits a dual mechanism of action. Primarily, it acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK kinases and preventing the phosphorylation of downstream signaling molecules. Uniquely, it has also been reported to induce a dose- and time-dependent reduction in the protein levels of JAK2 and JAK3 in human peripheral blood mononuclear cells (PBMCs), an effect not observed with other JAK inhibitors like tofacitinib.^[1] This suggests a potential role in modulating JAK2/3 synthesis or stability.^[1]

JAK-STAT Signaling Pathway Inhibition

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a pivotal role in the immune response. **PF-00956980**'s inhibition of JAK kinases effectively blocks this pathway.

JAK-STAT Signaling Pathway Inhibition by PF-00956980

[Click to download full resolution via product page](#)Caption: Inhibition of the JAK-STAT pathway by **PF-00956980**.

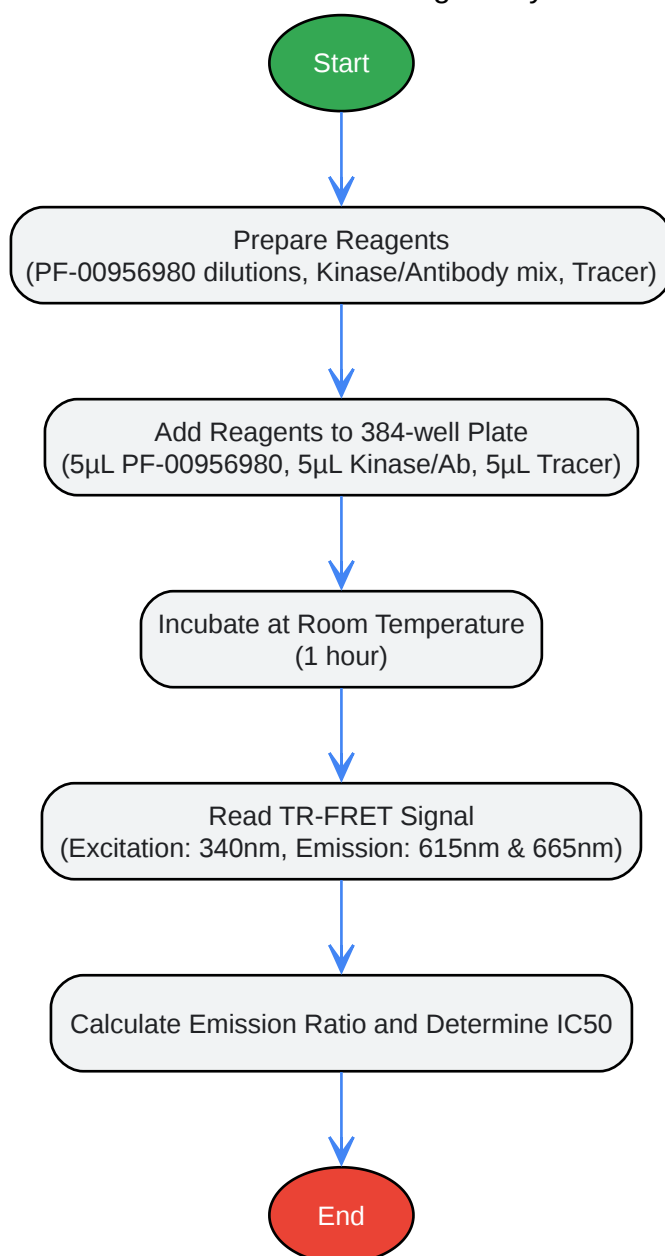
Experimental Protocols

Determination of Kinase Inhibition (IC₅₀) using LanthaScreen™ Eu Kinase Binding Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC₅₀ value of **PF-00956980** against JAK kinases.

Workflow Diagram:

LanthaScreen™ Kinase Binding Assay Workflow



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Caption: Workflow for LanthaScreen™ Kinase Binding Assay.

Materials:

- **PF-00956980**
- Recombinant JAK1, JAK2, or JAK3 kinase (with GST or His-tag)
- LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST or anti-His)
- Kinase Tracer (Alexa Fluor™ 647-labeled, ATP-competitive)
- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well assay plates
- TR-FRET enabled plate reader

Procedure:

- Compound Dilution: Prepare a serial dilution of **PF-00956980** in DMSO. Further dilute in Kinase Buffer A to achieve the desired final concentrations in the assay.
- Kinase/Antibody Mixture Preparation: Dilute the respective JAK kinase and the corresponding Eu-anti-Tag antibody in Kinase Buffer A. The final concentrations will need to be optimized, but a starting point is typically 5 nM kinase and 2 nM antibody.[3]
- Tracer Preparation: Dilute the kinase tracer in Kinase Buffer A. The optimal concentration is typically near the K_d for its interaction with the kinase.[3]
- Assay Assembly: In a 384-well plate, add the following in order:
 - 5 µL of diluted **PF-00956980** or DMSO control.
 - 5 µL of the Kinase/Antibody mixture.
 - 5 µL of the Tracer solution.

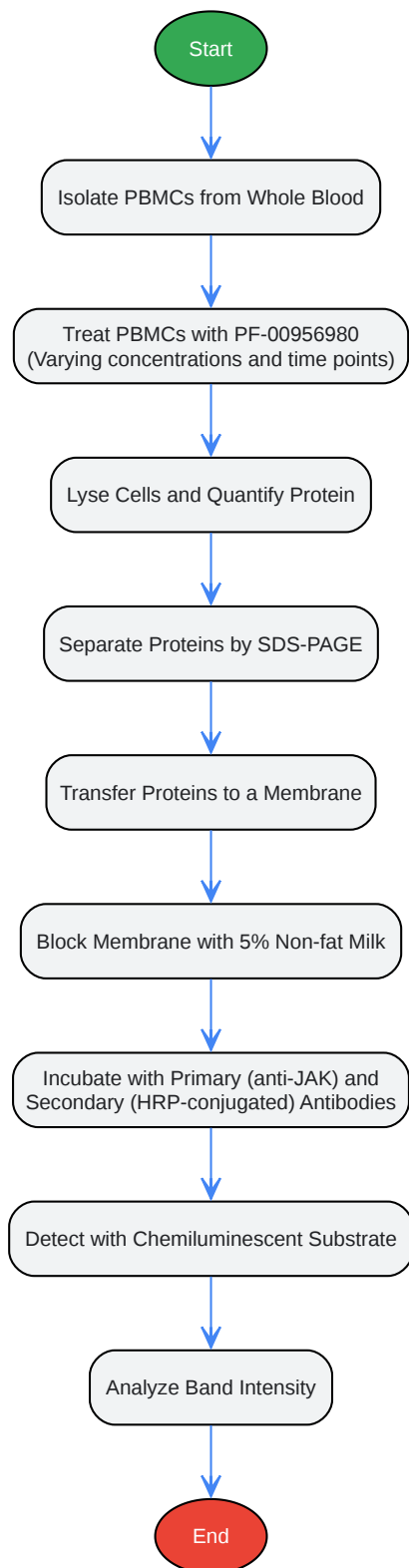
- Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
- Data Acquisition: Read the plate on a TR-FRET plate reader. Excite at approximately 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the **PF-00956980** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Analysis of JAK Protein Levels in PBMCs by Western Blot

This protocol describes the methodology to assess the effect of **PF-00956980** on JAK protein levels in human PBMCs.

Workflow Diagram:

Western Blot Workflow for JAK Protein Analysis

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Caption: Workflow for Western Blot analysis of JAK proteins.

Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- **PF-00956980**
- Cell culture medium (e.g., RPMI-1640)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (5% non-fat dry milk in TBST)
- Primary antibodies (e.g., anti-JAK1, anti-JAK2, anti-JAK3, anti- β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- **PBMC Isolation and Culture:** Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Culture the cells in appropriate medium.
- **Cell Treatment:** Treat PBMCs with various concentrations of **PF-00956980** or DMSO as a vehicle control for different time points (e.g., 4, 8, 24 hours).
- **Protein Extraction:**
 - Harvest the cells by centrifugation.
 - Wash the cell pellet with ice-cold PBS.

- Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[4]
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-polyacrylamide gel electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[5]
 - Incubate the membrane with the desired primary antibody (e.g., anti-JAK2 or anti-JAK3, and a loading control like anti- β -actin) overnight at 4°C with gentle agitation.[5]
 - Wash the membrane three times with TBST.
 - Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection and Analysis:
 - Apply an ECL substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - Quantify the band intensities and normalize the JAK protein levels to the loading control (β -actin) to determine the relative reduction in protein levels upon treatment with **PF-00956980**.

Conclusion

PF-00956980 is a pan-JAK inhibitor that acts through an ATP-competitive binding mechanism. Its unique ability to also reduce JAK2 and JAK3 protein levels provides an additional layer to its mechanism of action. The protocols detailed in this guide provide a framework for the characterization of **PF-00956980** and other similar kinase inhibitors. Further investigation into the broader kinase selectivity profile and the precise mechanism of JAK2/3 protein reduction will provide a more complete understanding of this compound's biological activity.

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